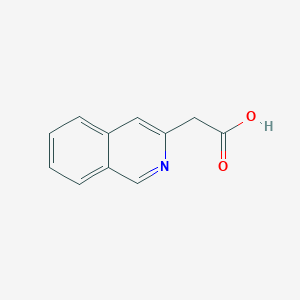

2-(Isoquinolin-3-YL)acetic acid

描述

Historical Context of Isoquinoline (B145761) Derivatives in Organic Synthesis

The synthesis of the isoquinoline ring system has been a subject of extensive study for over a century. Several classic name reactions have become fundamental tools for organic chemists. The Bischler-Napieralski reaction , first reported in 1893, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. rsc.orgrsc.orgnih.govmdpi.com

Another cornerstone is the Pictet-Spengler reaction , discovered in 1911, which condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. iisc.ac.inacs.orgresearchgate.netmyskinrecipes.com This reaction is a special instance of the Mannich reaction and is biosynthetically significant in the formation of many isoquinoline alkaloids. iisc.ac.inacs.orglab-chemicals.com

The Pomeranz-Fritsch reaction (1893) provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. nih.govnih.govorganic-chemistry.org While yields can be variable, modifications such as the Schlittler-Müller reaction have improved its applicability. nih.gov These foundational methods, while still in use, have been supplemented by a host of modern, often metal-catalyzed, strategies that offer greater efficiency, regioselectivity, and functional group tolerance. organic-chemistry.orgnih.govresearchgate.net

Significance of Acetic Acid Moiety in Heterocyclic Compounds

The acetic acid group is a common and important functional moiety in heterocyclic compounds, particularly within the realm of medicinal chemistry and drug design. Acetic acid itself is a fundamental building block in biosynthesis, serving as a precursor to steroid hormones in animals. nih.gov In pharmaceutical applications, it is widely used as a solvent, an intermediate in the synthesis of active pharmaceutical ingredients (APIs), and as a pH-adjusting agent in formulations. nih.govthieme-connect.de

When appended to a heterocyclic core, the acetic acid unit can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity. It provides a handle for further chemical modification, for instance, through esterification or amidation, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. acs.org The carboxylic acid group can also act as a key binding motif, interacting with biological targets like enzymes and receptors through hydrogen bonding or ionic interactions. This is exemplified by numerous drugs and bioactive molecules where a carboxylic acid function is essential for their mechanism of action.

Overview of Research Trajectories for 2-(Isoquinolin-3-YL)acetic Acid

While specific, in-depth research on this compound is limited in the published literature, its structural components suggest several potential research directions. The investigation of related compounds, such as isoquinoline-3-carboxylic acid and other positional isomers of isoquinoline acetic acid, provides a framework for understanding its potential utility.

Research into isoquinoline derivatives continues to be a vibrant area. For instance, studies on isoquinolin-2(1H)-yl-acetamides have demonstrated their potential as scaffolds for bioactive compounds, with synthetic routes being developed via multi-component reactions. nih.gov Furthermore, recent work on the visible-light-mediated synthesis of 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives highlights the ongoing interest in isoquinoline-based acetic acids as precursors to complex, biologically relevant tricyclic alkaloids. acs.org

Given the established importance of the isoquinoline-3-substituted pattern and the acetic acid moiety, research trajectories for this compound would likely focus on:

Development of novel synthetic methodologies: Creating efficient and regioselective methods for its synthesis, potentially via modern cross-coupling strategies starting from 3-haloisoquinolines.

Medicinal chemistry applications: Utilizing the compound as a scaffold to synthesize new derivatives (esters, amides) for biological screening against various therapeutic targets. The structural similarity to known bioactive molecules suggests potential applications in areas such as anticancer or antimicrobial research.

Materials science: Exploring its use as a ligand for the formation of metal-organic frameworks (MOFs) or as a component in functional organic materials.

The lack of extensive data on this specific isomer presents an opportunity for new research to fill this knowledge gap and potentially uncover novel properties and applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-isoquinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXNIMSTUCEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695238 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72033-13-7 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isoquinolin 3 Yl Acetic Acid and Its Analogs

Retrosynthetic Analysis of the Isoquinoline-3-acetic Acid Scaffold

Retrosynthetic analysis of the 2-(isoquinolin-3-yl)acetic acid scaffold reveals several key disconnection points, offering multiple strategic pathways for its synthesis. The most direct approach involves disconnecting the acetic acid side chain from the isoquinoline (B145761) core. This suggests a precursor molecule, a 3-substituted isoquinoline, which can be further functionalized to introduce the acetic acid moiety.

Another common retrosynthetic strategy involves breaking the bonds of the isoquinoline ring itself. This can be envisioned through the disconnection of the C3-C4 and N-C1 bonds, leading back to simpler, more readily available starting materials. For instance, a plausible disconnection points to a substituted benzaldehyde (B42025) and an amino acid derivative as potential precursors. This approach forms the basis for several synthetic methods, including multicomponent reactions.

A further disconnection can be made at the C4-C4a bond and the N-C1 bond, suggesting a substituted o-alkynylbenzaldehyde and an amine source as starting materials. This strategy is often employed in transition metal-catalyzed cyclization reactions. The choice of a particular retrosynthetic pathway is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound framework has significantly benefited from the development of novel catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Ring Formation

Transition metal-catalyzed reactions, particularly those involving C-H activation, have become powerful tools for the synthesis of isoquinolines. researchgate.net These methods often proceed with high atom and step economy. researchgate.net Various transition metals, including rhodium (Rh), ruthenium (Ru), palladium (Pd), nickel (Ni), manganese (Mn), and cobalt (Co), have been successfully employed in the synthesis of the isoquinoline core. researchgate.netablesci.com

A common strategy involves the coupling of an alkyne with a suitable aromatic precursor bearing a directing group. For example, rhodium(III)-catalyzed C-H activation and annulation of arylimidates with diazo compounds provides a direct route to isoquinolines and isoquinolin-3-ols. researchgate.net Similarly, rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes affords 3,4-disubstituted isoquinolines. acs.org Palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, also yields isoquinolines in excellent yields. organic-chemistry.org

The following table summarizes some examples of transition metal-catalyzed isoquinoline syntheses:

| Catalyst | Reactants | Product | Reference |

| Rh(III) | Arylimidates and diazo compounds | Isoquinolines and isoquinolin-3-ols | researchgate.net |

| Rhodium | Aryl aldimines and internal alkynes | 3,4-disubstituted isoquinolines | acs.org |

| Palladium/Copper | tert-butylimine of o-iodobenzaldehyde and terminal acetylenes | Isoquinolines | organic-chemistry.org |

Application of Multicomponent Reactions (MCRs) for Isoquinoline-Acetic Acid Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. iau.ir

One such example involves the reaction of isoquinoline, activated acetylenic compounds, and a suitable third component in the presence of a catalyst. iau.ir Another MCR for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. acs.org While not directly yielding this compound, these methods provide substituted isoquinoline scaffolds that can be further elaborated.

The advantages of MCRs include simplified procedures, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Radical-Mediated Cascade Amidation/Cyclization Strategies

Radical cascade reactions have emerged as a powerful tool for the construction of complex heterocyclic systems. acs.org These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. rsc.org

A notable example is the photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization of N-(methacryloyl)benzamide with oxamic acids, which provides a novel route to amide-functionalized isoquinoline-1,3-diones. rsc.org This reaction is initiated by an organic photosensitizer and proceeds through a radical-mediated pathway. rsc.org Another strategy involves an iron-catalyzed radical cascade cyclization of oxime esters with isocyanides to synthesize 1-cyanoalkyl isoquinolines. rsc.org

Furthermore, a visible-light-mediated radical cascade arylcarboxylation/cyclization of N-alkyl-N-methacryloylbenzamides with carbon dioxide has been developed to produce 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives. acs.orgacs.org These radical-based methods offer unique and efficient pathways to functionalized isoquinoline cores.

Classical Cyclization Reactions in Isoquinoline-Acetic Acid Synthesis

Alongside modern catalytic methods, classical cyclization reactions remain a cornerstone for the synthesis of the isoquinoline nucleus. These well-established reactions often provide reliable and scalable routes to the desired products.

Bischler-Napieralski Cyclization and Its Variants

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a condensing agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline.

The reaction is typically carried out under refluxing acidic conditions. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The Bischler-Napieralski reaction is most effective when the aromatic ring is substituted with electron-donating groups. nrochemistry.com

Recent advancements have included carrying out the reaction in environmentally benign solvents like room temperature ionic liquids, which can lead to excellent yields and purity. organic-chemistry.org Variations of the Bischler-Napieralski reaction have also been developed to accommodate a wider range of substrates and improve reaction efficiency. google.com

The following table lists some of the common condensing agents used in the Bischler-Napieralski reaction:

| Condensing Agent | Reference |

| Phosphorus oxychloride (POCl₃) | organic-chemistry.orgnrochemistry.comwikipedia.org |

| Phosphorus pentoxide (P₂O₅) | organic-chemistry.orgnrochemistry.comwikipedia.org |

| Zinc chloride (ZnCl₂) | organic-chemistry.org |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | nrochemistry.com |

| Polyphosphoric acid (PPA) | wikipedia.org |

Pictet-Spengler Condensation for Tetrahydroisoquinoline Intermediates

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, which can serve as precursors to isoquinoline derivatives. organicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org First discovered in 1911 by Amé Pictet and Theodor Spengler, this method is a special case of the Mannich reaction. organicreactions.orgwikipedia.org

The process is initiated by the formation of an iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org The electrophilicity of this iminium ion is the driving force for the subsequent intramolecular cyclization. wikipedia.org While traditionally requiring strong acids and heat, the reaction can also proceed under milder conditions, sometimes even without an acid catalyst, particularly in aprotic media where it can produce higher yields. wikipedia.org

For the synthesis of tetrahydroisoquinoline derivatives specifically, a β-phenylethylamine is typically used as the starting material. wikipedia.orgthermofisher.com The reaction conditions can be quite harsh, often requiring refluxing with strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org The versatility of the Pictet-Spengler reaction has made it a vital tool in the synthesis of numerous alkaloids and other complex organic molecules. wikipedia.orgarkat-usa.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| β-phenylethylamine | Formaldehyde dimethyl acetal | Hydrochloric acid | 1-methyl-1,2,3,4-tetrahydroisoquinoline | arkat-usa.org |

| Tryptamine | Dimethoxyglyoxal | 5% TFA, CH2Cl2 | Tetrahydro-β-carboline derivative | nih.gov |

| Tryptamine | Methyl propiolate | Trifluoroacetic acid (catalytic) | Tetrahydro-β-carboline | nih.gov |

Acid-Promoted Annulations

Acid-promoted annulation reactions provide a powerful method for constructing the isoquinoline core through dual C-H functionalization. nih.govacs.org These reactions often utilize acetic acid not just as a catalyst but as a cosolvent, playing a crucial role in the transformation. nih.govacs.org

A notable example involves the redox-neutral annulation of amines like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) with 2-alkylquinoline-3-carbaldehydes. nih.govacs.org The optimized conditions for such reactions often involve a 1:1 mixture of toluene (B28343) and acetic acid at reflux. acs.org The absence of acetic acid or the use of only catalytic amounts typically leads to complex and undesirable reaction mixtures. acs.org

The proposed mechanism suggests that the reaction begins with the acetic acid-promoted condensation of the amine and the aldehyde to form an N,O-acetal. acs.org This intermediate can then lose acetic acid to generate an azomethine ylide, which, after tautomerization and ring closure, yields the final annulated product. acs.org This methodology has been successfully applied to a range of substituted quinoline (B57606) and pyridine (B92270) carboxaldehydes, as well as various amines, demonstrating its broad scope. nih.gov

Functionalization of Pre-existing Isoquinoline Cores to Introduce Acetic Acid Moieties

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying the isoquinoline nucleus. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Transition metal catalysis, particularly with metals like palladium, rhodium, and iridium, is central to many of these methods. nih.gov

The general mechanism involves the coordination of the transition metal to the isoquinoline, followed by C-H activation to form an organometallic intermediate. nih.gov This species then reacts with a coupling partner to introduce the desired functional group. The regioselectivity of the functionalization is a key challenge and is often directed by the specific catalyst and directing groups used. nih.gov While a wide variety of functional groups can be introduced, the direct installation of an acetic acid moiety can be complex. nih.gov

Carboxylic Acid Derivatization Post-Isoquinoline Formation

A more traditional and often more practical approach involves the derivatization of a pre-formed isoquinoline ring. This can be achieved through various methods, such as the hydrolysis of a corresponding ester or nitrile, or the oxidation of a suitable precursor. For instance, ethyl isoquinoline-3-carboxylate can be hydrolyzed to isoquinoline-3-carboxylic acid, which can then be further elaborated. synquestlabs.com

Another strategy involves the derivatization of other functional groups on the isoquinoline ring. For example, a methyl group at the 3-position could potentially be halogenated and then converted to a nitrile, followed by hydrolysis to yield the desired acetic acid derivative. These multi-step sequences, while longer, often provide more reliable access to the target compound. A simple and practical derivatization procedure has been developed for the enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry, which can be applied to the analysis of these derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

Photocatalytic Protocols for Amide-Functionalized Isoquinoline Derivatives

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. iau.irresearchgate.net Photocatalysis, in particular, has gained prominence as a sustainable approach for chemical transformations, often proceeding under mild conditions with high efficiency. rsc.orgresearchgate.net

A novel photocatalytic method has been developed for the synthesis of amide-functionalized isoquinoline derivatives. rsc.org This process involves a photo-induced cascade amidation/cyclization of an N-(methacryloyl)benzamide with a carbamoyl radical. rsc.org The radical is generated from an oxamic acid using an organic photosensitizer, such as 4CzIPN, under visible light irradiation. rsc.org

This protocol offers several advantages, including mild reaction conditions, a broad substrate scope, and environmental friendliness. rsc.org The reaction proceeds via a radical-mediated pathway, which has been confirmed through mechanistic studies. rsc.org This approach has been successfully extended to the synthesis of other heterocyclic compounds, highlighting its synthetic utility. rsc.org

A visible-light-mediated radical cascade arylcarboxylation/cyclization of N-alkyl-N-methacryloylbenzamides with carbon dioxide has also been established. acs.orgacs.org This method utilizes CO2 as an economical and recyclable C1 source to produce 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives in moderate to good yields. acs.orgacs.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. These methodologies eliminate the need for conventional organic solvents, which are often toxic, volatile, and difficult to dispose of. In the synthesis of isoquinoline derivatives, solvent-free approaches, such as mechanochemistry (ball milling) and catalyst-free microwave-assisted reactions, have emerged as powerful tools. These techniques often lead to shorter reaction times, higher yields, and simplified purification processes.

One prominent solvent-free method involves the mechanochemical-mediated synthesis of substituted isoquinolines. Mechanochemistry utilizes mechanical force, typically through grinding or ball milling, to induce chemical reactions between solid-state reactants. This approach is not only environmentally benign but can also provide access to products that are difficult to obtain through traditional solution-phase chemistry.

A notable example is the direct alkynylation of isoquinoline N-oxides under ball milling conditions. acs.org This method achieves a C-2 alkynylation and simultaneous deoxygenation without the need for transition metal catalysts, additives, or external high-energy sources. acs.org The reaction is facilitated by the mechanical impact and the presence of Fe(III) species from the stainless steel milling equipment, which promotes a radical pathway. acs.org This strategy is effective for a range of substituted quinoline and isoquinoline N-oxides, demonstrating its versatility. acs.org

The substrate scope for the mechanochemical alkynylation of isoquinoline N-oxide with phenylacetylene (B144264) showcases the method's utility for creating analogs of this compound.

Table 1: Mechanochemical Alkynylation of Isoquinoline N-oxide Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Isoquinoline N-oxide | Phenylacetylene | 2-Phenylalkynyl-isoquinoline | 72 |

| 2 | Quinoline N-oxide | Phenylacetylene | 2-Phenylalkynyl-quinoline | 92 |

| 3 | 3-Methyl-quinoline N-oxide | Phenylacetylene | 3-Methyl-2-phenylalkynyl-quinoline | 87 |

| 4 | 6-Chloro-quinoline N-oxide | Phenylacetylene | 6-Chloro-2-phenylalkynyl-quinoline | 89 |

This table is generated based on data from a study on the mechanochemical alkynylation of N-oxides. acs.org

Another approach to solvent-free synthesis involves the use of heterogeneous catalysts or catalyst-free conditions, often enhanced by microwave irradiation. jocpr.comrsc.org For instance, a simple and environmentally friendly protocol for synthesizing functionalized quinolines, a related class of heterocycles, has been developed under catalyst-free and solvent-free conditions by reacting imines with styrene. jocpr.com Similarly, Hβ zeolite has been employed as a reusable, heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org

While direct solvent-free synthesis of this compound is not widely documented, these analogous methodologies for quinolines and isoquinolines highlight the potential of such green protocols. The principles of mechanochemistry and solvent-free microwave-assisted synthesis are applicable to a wide array of heterocyclic compounds and represent a promising avenue for the future synthesis of this compound and its derivatives. nih.govbenthamdirect.com

Spectroscopic and Structural Analysis of this compound and Its Derivatives Remains an Area for Future Research

The structural analysis of new chemical entities relies on a combination of these spectroscopic techniques to confirm the molecular structure, identify functional groups, and understand the electronic and photophysical properties. For instance, the synthesis and characterization of compounds like (5-chloro-quinolin-8-yloxy) acetic acid and various 2-methyl-4-styrylquinolines have been reported, including their IR, NMR, and mass spectrometry data. scirp.orgnih.gov Similarly, studies on other isoquinoline derivatives, such as certain tetrahydroisoquinolines, provide spectroscopic details for those specific molecular frameworks. acs.org

However, the precise chemical shifts in ¹H and ¹³C NMR, the specific vibrational frequencies in IR spectroscopy, the exact mass and fragmentation patterns in mass spectrometry, and the absorption and emission maxima for this compound are not documented in the available search results. Scientific protocol dictates that such data must be experimentally determined for the specific compound , as even small structural variations, such as the position of the substituent on the isoquinoline ring, can significantly alter the spectroscopic fingerprint.

Therefore, a detailed article on the spectroscopic characterization of this compound, complete with data tables and in-depth analysis as per the requested outline, cannot be generated at this time due to the absence of the necessary experimental data in the public domain. Further experimental research would be required to produce and publish these findings.

Spectroscopic Characterization and Structural Elucidation of 2 Isoquinolin 3 Yl Acetic Acid Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. In the study of 2-(isoquinolin-3-yl)acetic acid and its derivatives, this method provides definitive insights into the solid-state conformation, molecular geometry, and intermolecular interactions that govern the crystal packing. These structural details are crucial for understanding structure-activity relationships and for the rational design of new compounds.

Research has employed X-ray diffraction to elucidate the structures of various isoquinoline (B145761) derivatives, confirming molecular connectivity and revealing subtle stereochemical features. For instance, the structures of novel compounds synthesized within scaffolds like benzo[de] nih.govnih.govacs.orgtriazolo[5,1-a]isoquinoline have been unequivocally confirmed by X-ray diffraction analysis. researchgate.net

Furthermore, X-ray crystallography has been pivotal in validating the products of novel synthetic methodologies. In a visible-light-mediated cascade reaction designed to produce 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives, the precise structure of the resulting product was established by X-ray diffraction. acs.orgacs.org This confirmation was essential for verifying the proposed reaction mechanism and the successful synthesis of the target molecule. acs.org Similarly, the crystal structure of complex intermediates, such as 7-acetyl-8-phenyl-3-(N-phenylcarbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline, was determined using X-ray diffraction to confirm its structure during a multi-step synthesis. nih.gov

The data obtained from these crystallographic studies are typically deposited in crystallographic databases and include precise details on the crystal system, space group, and unit cell dimensions. An example of the type of data obtained in such analyses is shown below.

Table 1: Representative Crystallographic Data for Isoquinoline Derivatives

| Compound Class | Crystal System | Space Group | Molecules per Unit Cell (Z) | Reference |

|---|---|---|---|---|

| Tetrahydrothieno[2,3-c]isoquinolines | Data not specified in source | Data not specified in source | Data not specified in source | nih.govacs.org |

| (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid Derivatives | Data not specified in source | Data not specified in source | Data not specified in source | nih.gov |

Specific crystallographic parameters such as the crystal system and space group for these derivatives were noted as determined in the studies but not detailed in the provided source materials.

The analysis of the crystal structures reveals a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the packing of the molecules in the crystal lattice. The carboxylic acid moiety, in particular, often participates in strong hydrogen-bonding networks, forming dimers or extended chains that are fundamental to the supramolecular architecture.

Computational and Theoretical Investigations of 2 Isoquinolin 3 Yl Acetic Acid

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on molecular orbital theory, are essential for understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic distribution, and reactivity of molecules like 2-(Isoquinolin-3-YL)acetic acid. DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Research on related compounds, such as quinolone carboxylic acid derivatives and 2-(quinolin-8-yloxy)acetic acid, demonstrates that DFT calculations, often using the B3LYP functional with a 6-311G** basis set, can provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscirp.orgnih.gov The energy of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. scirp.org For this compound, the isoquinoline (B145761) ring acts as the primary chromophore, with the HOMO likely distributed over the bicyclic aromatic system and the LUMO centered there as well, indicating potential for π-π stacking interactions and susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical parameters that would be calculated for this compound, based on findings for analogous molecules.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

These parameters are crucial for understanding the molecule's behavior in chemical reactions and its interaction with biological targets.

Computational analysis of potential energy surfaces (PES) helps to identify stable conformers, transition states, and the energy barriers between them. For this compound, rotation around the single bond connecting the acetic acid moiety to the isoquinoline ring is a key conformational variable. Studies on the conformational equilibrium of acetic acid show that the syn conformation of the carboxyl group is generally more stable than the anti conformation, though the presence of solvent can influence this preference. nih.govchemrxiv.org

By mapping the PES, researchers can predict the most likely pathways for chemical reactions, such as decarboxylation or tautomerization. For instance, DFT calculations on similar heterocyclic carboxylic acids have been used to compare the energy barriers for tautomerization versus decarboxylation, revealing which degradation pathway is more favorable. nih.govresearchgate.net Such an analysis for this compound would be vital to understanding its stability and degradation mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational flexibility and intermolecular interactions. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a physiological environment.

These simulations can track the rotation of the acetic acid group and the flexibility of the isoquinoline ring system. Studies on other quinoline (B57606) derivatives have used MD to understand how these molecules bind to enzymatic active sites, identifying key intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the complex. nih.gov For this compound, MD simulations could predict its interaction with water molecules, its tendency to form dimers through hydrogen bonding between the carboxylic acid groups, and its potential binding modes with protein targets. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

For the related compound 2-(quinolin-8-yloxy)acetic acid, DFT calculations have been used to perform a complete vibrational analysis of its IR and Raman spectra. scirp.org A similar study on this compound would allow for the assignment of its characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the various C-H and C=N vibrations of the isoquinoline ring. Furthermore, predicted collision cross-section (CCS) values, which are relevant for mass spectrometry, can be calculated for different adducts of the molecule. uni.lu

Table 2: Predicted Spectroscopic and Mass Spectrometry Data This table includes examples of predicted data. The CCS values are adapted from a structural isomer, 2-(1-oxo-1,2-dihydroisoquinolin-3-yl)acetic acid, as a plausible reference. uni.lu

| Parameter | Predicted Value/Range |

|---|---|

| IR Spectroscopy (cm⁻¹) | |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C=N Stretch (Isoquinoline) | ~1620 |

| ¹H-NMR (ppm) | |

| Carboxylic Acid (COOH) | ~12.0 |

| Aromatic Protons (Isoquinoline) | ~7.5-9.0 |

| Methylene (B1212753) Protons (CH₂) | ~4.0 |

| Mass Spectrometry (CCS Ų) | |

| [M+H]⁺ | 140.0 |

| [M+Na]⁺ | 149.1 |

Non-Covalent Interaction Analysis (e.g., QTAIM, NCI, DFT-NBO)

To fully comprehend the forces governing molecular conformation and crystal packing, an analysis of non-covalent interactions (NCIs) is essential. Methodologies like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis provide deep insights into these weak interactions.

QTAIM Analysis : Bader's QTAIM theory analyzes the topology of the electron density to define atomic basins and characterize chemical bonds. It can identify and quantify the strength of hydrogen bonds and other weak intermolecular contacts that are crucial for understanding the crystal structure and interactions with biological macromolecules. mdpi.com

NCI Plots : These plots provide a visual representation of non-covalent interactions in real space, color-coded to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. This would be particularly useful for visualizing the dimerization of this compound or its binding within a receptor pocket.

Chemical Reactivity and Transformation Pathways of 2 Isoquinolin 3 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions typical of its class, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The conversion of 2-(isoquinolin-3-yl)acetic acid to its corresponding esters and amides is a fundamental transformation. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible process, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. For instance, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-(isoquinolin-3-yl)acetate.

Amidation reactions provide access to 2-(isoquinolin-3-yl)acetamides. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed to facilitate the direct amidation of the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. A related synthesis of isoquinolin-2(1H)-yl-acetamides has been achieved through a copper(I)-catalyzed annulation reaction of Ugi-4CR intermediates with substituted ethanones, yielding the desired products in moderate to good yields. nih.govresearchgate.netacs.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol) | 2-(Isoquinolin-3-YL)acetate | Esterification |

| This compound | Amine (e.g., Ammonia) | 2-(Isoquinolin-3-YL)acetamide | Amidation |

| This compound | Thionyl chloride | 2-(Isoquinolin-3-YL)acetyl chloride | Acyl Halide Formation |

| 2-(Isoquinolin-3-YL)acetyl chloride | Amine | 2-(Isoquinolin-3-YL)acetamide | Amidation |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though it is not a spontaneous process under normal conditions. Simple heating of the acid is generally insufficient to induce decarboxylation. khanacademy.org However, for aromatic carboxylic acids, decarboxylation can be facilitated by heating in the presence of a copper catalyst in a high-boiling solvent like quinoline (B57606). libretexts.org This method is applicable to heteroaromatic acetic acids as well. The reaction proceeds through the formation of a copper salt intermediate, which then loses carbon dioxide to yield the corresponding methyl-substituted isoquinoline (B145761), in this case, 3-methylisoquinoline.

Another approach to decarboxylation involves oxidative methods. While not specifically documented for this compound, related arylacetic acids can undergo oxidative decarboxylation to yield aldehydes or ketones. libretexts.org

| Starting Material | Reagents/Conditions | Product |

| This compound | Heat, Copper catalyst, Quinoline | 3-Methylisoquinoline |

| Arylacetic acids (general) | Oxidizing agents | Aryl aldehydes or ketones |

Reactions Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character, making it susceptible to reactions with electrophiles.

N-Acylation and N-Alkylation Reactions

The nitrogen atom of the isoquinoline ring can be acylated to form N-acylisoquinolinium salts. For example, treatment of isoquinoline with acetic anhydride (B1165640) results in the formation of an N-acetylated product. This reaction proceeds through the nucleophilic attack of the nitrogen on the carbonyl carbon of the anhydride.

N-alkylation of the isoquinoline nitrogen can be achieved by reacting it with alkyl halides. This is a standard method for the synthesis of N-alkylisoquinolinium salts. The reaction follows an SN2 mechanism where the nitrogen atom acts as the nucleophile, displacing the halide from the alkyl halide. The reactivity of the alkyl halide follows the order I > Br > Cl.

Quaternization Reactions

Quaternization involves the N-alkylation of the isoquinoline nitrogen to form a quaternary ammonium (B1175870) salt. This is typically achieved by reacting the isoquinoline derivative with an excess of an alkylating agent, such as methyl iodide. scribd.com The resulting N-alkylisoquinolinium salts are stable compounds. The quaternization of isoquinolin-1-ones has been studied, demonstrating that regioselective alkylation can occur at the nitrogen atom. scribd.com The quaternization of various isoquinoline derivatives has been shown to be influenced by the steric and electronic properties of both the isoquinoline and the alkylating agent.

| Reactant | Reagent | Product Type |

| This compound | Acylating agent (e.g., Acetic anhydride) | N-Acylisoquinolinium salt |

| This compound | Alkyl halide (e.g., Methyl iodide) | N-Alkylisoquinolinium salt |

Reactions on the Isoquinoline Ring System

The isoquinoline ring system can undergo substitution reactions, with the position of substitution being influenced by the electronic nature of the existing substituents and the reaction conditions. The carboxymethyl group at the 3-position is an electron-withdrawing group, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur on the benzene (B151609) ring of the isoquinoline system, which is more electron-rich than the pyridine ring. The directing effect of the carboxymethyl group at position 3 would favor substitution at the C-5 and C-7 positions of the benzene ring. nih.gov

Nucleophilic substitution reactions are more likely to occur on the electron-deficient pyridine ring. In isoquinoline itself, nucleophilic attack typically occurs at the C-1 position. youtube.com For 3-substituted isoquinolines, the presence of an electron-withdrawing group at C-3 can influence the regioselectivity of nucleophilic attack. While direct nucleophilic substitution on the hydrogenated ring is difficult, halo-substituted isoquinolines are more reactive. For instance, 3-haloisoquinolines can undergo nucleophilic substitution, although they are less reactive than 1-haloisoquinolines. iust.ac.irquimicaorganica.org

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of the isoquinoline ring system, the reaction is highly regioselective. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution occurs preferentially on the benzenoid ring. slideshare.net

The general mechanism for EAS involves an initial attack by the aromatic ring on an electrophile, leading to a resonance-stabilized carbocation intermediate known as a Wheland intermediate. lumenlearning.com This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent fast step is the deprotonation to restore the stable aromatic system. masterorganicchemistry.comlumenlearning.com

For this compound, the substituent at the 3-position further influences the reaction. The acetic acid group, attached via a methylene (B1212753) spacer, along with the heterocyclic nitrogen, deactivates the entire ring system but directs incoming electrophiles to the 5- and 8-positions of the benzene ring. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid to generate the NO₂⁺ electrophile) and sulfonation (using fuming sulfuric acid, which contains SO₃). masterorganicchemistry.com Halogenation can also be achieved, often requiring a Lewis acid catalyst to activate the halogen. lumenlearning.com The use of acetic acid as a solvent in some bromination reactions can help to polarize the bromine molecule and stabilize the reaction intermediates. stackexchange.com

Nucleophilic Additions to the Isoquinoline Core

In contrast to its resistance to electrophilic attack, the pyridine portion of the isoquinoline nucleus is susceptible to nucleophilic addition. The electron-deficient nature of the C-1 position, adjacent to the nitrogen, makes it the primary site for attack by nucleophiles. The reactivity can be further enhanced by N-alkylation or N-oxidation, which increases the positive character of the ring.

A notable example of this reactivity is the reaction of isoquinoline 2-oxide with activated isoxazoles in the presence of acetic anhydride or benzoyl chloride, which results in substitution at the C-1 position. thieme-connect.de This demonstrates the susceptibility of the activated isoquinoline core to attack by nucleophilic species. While specific studies on this compound are limited, it is anticipated to follow this general reactivity pattern, allowing for the introduction of various substituents at the 1-position, particularly after activation of the ring nitrogen.

Hydrogenation and Reduction of the Isoquinoline Ring

The isoquinoline ring can be partially or fully reduced under various hydrogenation conditions. The reduction typically affects the nitrogen-containing heterocyclic ring. Depending on the reagents and conditions, the reaction can yield 1,2-dihydroisoquinoline (B1215523) or, more commonly, 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. slideshare.net

Common methods for this transformation include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like sodium in ethanol (B145695) can also be employed to achieve the same transformation. slideshare.net The resulting 1,2,3,4-tetrahydroisoquinoline-3-acetic acid is a valuable chiral building block, retaining the core structure while offering new stereochemical possibilities and altered reactivity.

Table 1: Summary of Reactivity Patterns for the Isoquinoline Ring

| Reaction Type | Reactive Site(s) | Typical Reagents | Product Type |

| Electrophilic Aromatic Substitution | C-5, C-8 | HNO₃/H₂SO₄, SO₃/H₂SO₄ | Substituted Isoquinoline |

| Nucleophilic Addition | C-1 | Organometallics, Cyanide (after activation) | 1-Substituted Isoquinoline |

| Catalytic Hydrogenation | Pyridine Ring | H₂/Pd, PtO₂ | 1,2,3,4-Tetrahydroisoquinoline |

Formation of Fused Heterocyclic Systems Containing the Isoquinoline-Acetic Acid Scaffold

The dual functionality of this compound makes it an excellent starting material for the synthesis of more complex, polycyclic heterocyclic systems. google.com These fused structures are of great interest in medicinal chemistry due to their rigid frameworks which can lead to enhanced biological activity. rsc.org

Annulation Reactions to Construct Polycyclic Frameworks

Annulation, or ring-forming, reactions are powerful tools for building polycyclic molecules. The isoquinoline scaffold is known to participate in such transformations. For instance, 1,2,3,4-tetrahydroisoquinolines (THIQs) can undergo redox-neutral annulation reactions with various aldehydes, promoted by acetic acid. acs.org This process involves a dual C-H bond functionalization to construct a new fused ring. acs.org It is plausible that the reduced form of the title compound, 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, could serve as a substrate in similar annulation strategies, leading to complex polycyclic frameworks incorporating the acetic acid moiety.

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. The carboxylic acid group of this compound is a key handle for engaging in these reactions. It can be activated and reacted with a variety of dinucleophiles to forge new heterocyclic rings.

Furthermore, the active methylene group of the acetic acid side chain can participate in condensation reactions. For example, the condensation of aldehydes with compounds containing active methylene groups, such as in the synthesis of 3-substituted coumarins, is a well-established method. nih.gov By analogy, the methylene group in this compound could be deprotonated and reacted with suitable electrophiles, such as dicarbonyl compounds or their equivalents, to construct novel fused heterocyclic systems. This approach offers a direct pathway to elaborate the isoquinoline core into more complex and potentially biologically active molecules. nih.gov

Supramolecular Chemistry of 2 Isoquinolin 3 Yl Acetic Acid and Its Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding stands as a primary directional force in the assembly of crystal structures, profoundly influencing their physical properties. In derivatives of 2-(isoquinolin-3-YL)acetic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor. Furthermore, the nitrogen atom within the isoquinoline (B145761) ring can act as a hydrogen bond acceptor.

The interplay between the carboxylic acid's ability to form homodimers and the potential for the isoquinoline nitrogen to accept a hydrogen bond from the carboxylic acid of a neighboring molecule could lead to a variety of supramolecular synthons. The specific arrangement will depend on steric factors and the presence of other functional groups in derivatives.

π-π Stacking Interactions in Solid-State Assemblies

The planar aromatic rings of the isoquinoline moiety in this compound are predisposed to engage in π-π stacking interactions. These non-covalent forces, arising from the interaction between the electron clouds of aromatic systems, play a significant role in stabilizing solid-state structures, often working in concert with hydrogen bonding.

In the solid-state assemblies of aromatic molecules, π-π stacking can manifest in various geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements. The specific geometry and the distance between the interacting rings are critical determinants of the strength of the interaction. Research on related heterocyclic compounds, such as phenoxy pendant isatins, has demonstrated the formation of intriguing 1D-supramolecular chains driven primarily by strong antiparallel π⋯π stacking interactions. This highlights the potential for the isoquinoline rings of this compound to self-assemble into well-ordered stacks.

Host-Guest Interactions and Inclusion Compounds

The ability of a molecule to be encapsulated within a larger host molecule, forming a host-guest inclusion complex, is a cornerstone of supramolecular chemistry with applications ranging from drug delivery to sensing. The isoquinoline moiety of this compound makes it a potential guest for various macrocyclic hosts.

A review of the host-guest chemistry of alkaloids indicates that isoquinoline alkaloids can be bound by hosts such as cyclodextrins, cucurbiturils, and calixarenes. nih.gov For example, studies have shown that isoquinoline alkaloids can form inclusion complexes with cucurbituril (B1219460) hosts, leading to significant fluorescence enhancements. nih.gov While no specific studies on the inclusion of this compound have been reported, the structural similarity to other isoquinoline alkaloids suggests that it could also form stable complexes with appropriate host molecules. The carboxylic acid group could provide an additional interaction point, potentially influencing the binding affinity and selectivity.

The formation of such inclusion compounds could modulate the physicochemical properties of this compound, such as its solubility and stability, which is a strategy often employed in pharmaceutical sciences.

Coordination Chemistry with Metal Centers

The presence of both a nitrogen atom in the isoquinoline ring and the carboxylate group gives this compound the potential to act as a versatile ligand in coordination chemistry, forming complexes with a wide range of metal ions. The coordination can occur through the nitrogen atom, the carboxylate oxygen atoms, or a combination of both, leading to various coordination modes and complex geometries.

Studies on related isoquinoline derivatives have demonstrated their ability to form stable metal complexes. For instance, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a reduced derivative, has been shown to coordinate with Cu(II) and Co(II) as a bidentate ligand. Research on isoquinoline-5-carboxylate has led to the synthesis of 2D coordination polymers with Cu(II), where the coordination environment is influenced by the solvent system. acs.org Furthermore, Rhodium(III) complexes with isoquinoline derivatives have been synthesized and shown to possess potential anticancer activity. rsc.org

These examples strongly suggest that this compound can act as a chelating or bridging ligand, forming mononuclear or polynuclear metal complexes. The specific nature of the resulting coordination compounds, including their stoichiometry, geometry, and properties, would depend on the metal ion, the reaction conditions, and the potential for the carboxylate group to adopt different binding modes (e.g., monodentate, bidentate, bridging).

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

As a versatile chemical precursor, 2-(Isoquinolin-3-YL)acetic acid and its derivatives are instrumental in building intricate molecular architectures. scbt.com These building blocks are fundamental compounds used as starting points in the synthesis of more complex molecules, enabling the construction of a wide variety of molecular structures. scbt.comillinois.edusciencedaily.com

Isoquinoline (B145761) alkaloids represent a large and diverse class of natural products, many of which exhibit significant biological activities. nih.govnih.gov Historically, these compounds have been sources for revolutionary drugs, including the analgesic morphine and the antibacterial berberine. nih.gov The synthesis of these complex molecules often relies on simpler isoquinoline precursors.

Derivatives of this compound serve as key intermediates in the assembly of these alkaloid scaffolds. For example, 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acids are pivotal in the synthesis of bioactive tricyclic alkaloids. acs.orgacs.org The isoquinoline framework provides the core structure, while the acetic acid moiety offers a reactive handle for elaboration and cyclization reactions, leading to the construction of the intricate ring systems characteristic of many alkaloids. rsc.orgacs.org The search for novel isoquinolines as promising drug leads remains an active field of study in natural product chemistry. nih.govrsc.org

Table 1: Examples of Bioactive Isoquinoline Alkaloid Classes and Related Structures

| Class/Structure | Significance | Representative Compounds | Source(s) |

|---|---|---|---|

| Simple Isoquinolines | Antiviral, Anti-inflammatory | Mucroniferanine M, Litcubanine A | rsc.org |

| Tetrahydroisoquinolines | Found in various plants | 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | nih.gov |

| Oxoaporphines | Tetracyclic alkaloids | 3-methoxy-2′-carbonyl-oxohernandalin | rsc.org |

| Benzophenanthridines | Exhibit a wide spectrum of biological activities | Sanguinarine, Dehydroambiguanine A | rsc.org |

| Tricyclic Alkaloids | Synthesized from isoquinoline-acetic acid derivatives | Spiro[isoquinoline-4,3′-pyrrolidine]-1,2′,3,5′(2H)-tetraone | acs.orgacs.org |

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are significant not only as environmental pollutants but also as attractive building blocks for pharmaceuticals and materials. nih.gov The synthesis of functionalized and heteroatom-containing PAHs can be achieved using isoquinoline-based starting materials. The isoquinoline unit can be integrated into larger aromatic systems through various synthetic strategies, including annulation and coupling reactions. rsc.org

For instance, the synthesis of chrysene-1:4-quinone has been achieved through the reaction of 1-vinylnaphthalene (B14741) with p-benzoquinone. lookchem.com While not directly involving this compound, this demonstrates a relevant pathway where a vinyl-substituted aromatic system (analogous to a reactive derivative of the acetic acid side chain) undergoes cycloaddition to build a larger polycyclic structure. The development of novel 8-hydroxyquinoline-PAH conjugates highlights how quinoline (B57606) moieties can be coupled with PAHs like naphthalene, anthracene, and pyrene (B120774) to create new functional materials. rsc.org The acetic acid group on the isoquinoline ring provides a convenient point for modification and linkage to other aromatic systems, facilitating the construction of complex, functionalized PAHs.

Synthetic Methodologies Enabled by Isoquinoline-Acetic Acid Functionality

The dual functionality of the isoquinoline ring and the acetic acid group enables unique synthetic transformations, particularly in catalysis and stereocontrolled reactions.

Derivatives of isoquinoline and its acetic acid analogues are integral to several modern catalytic systems. These systems often leverage the nitrogen atom of the isoquinoline ring for coordination to a metal center or for its role in organocatalysis.

A notable example is the visible-light-mediated radical cascade arylcarboxylation/cyclization to produce 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives. acs.orgacs.org This reaction utilizes an iridium-based photocatalyst, fac-Ir(ppy)₃, to activate the substrates under mild conditions, using carbon dioxide as a C1 source. acs.orgacs.org In another application, heterogeneous ruthenium catalysts, such as Ru/ZIF-8, have been developed for the N-formylation of isoquinolines using CO₂ and H₂. tandfonline.com This process efficiently converts the isoquinoline core into N-formyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are important intermediates for medical and alkaloid synthesis. tandfonline.com These examples demonstrate the utility of the isoquinoline scaffold in facilitating advanced catalytic transformations.

Table 2: Catalytic Systems Involving Isoquinoline Derivatives

| Catalytic System | Reaction Type | Product Type | Catalyst | Source(s) |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Radical Cascade Arylcarboxylation/Cyclization | 1,3-Dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives | fac-Ir(ppy)₃ | acs.orgacs.org |

| Heterogeneous Catalysis | N-formylation / Hydrogenation | N-Formyl-1,2,3,4-tetrahydroisoquinoline derivatives | Ru/ZIF-8 | tandfonline.com |

| Copper-Catalyzed Annulation | C-C Coupling / Annulation | Isoquinolin-2(1H)-yl-acetamides | Cu(I) salts (e.g., CuBr) | acs.org |

Achieving stereocontrol is a central goal in modern organic synthesis, particularly for producing chiral molecules like pharmaceuticals. The rigid isoquinoline framework and the adjacent acetic acid side chain can be exploited to direct the stereochemical outcome of reactions.

One powerful method is the [3+2] cycloaddition of azomethine ylides. In this approach, an azomethine ylide generated from 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and an isatin (B1672199) can react with a dipolarophile in a highly regio- and stereoselective manner. researchgate.net This reaction constructs complex dispirooxindole systems containing the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold with excellent control over the newly formed stereocenters. researchgate.net Another strategy involves the asymmetric hydrogenation of unsaturated precursors. For example, the highly enantioselective hydrogenation of a [1-(toluene-4-sulfonyl)-2,3-dihydro-1H-benzo[b]azepin-5-yl]acetic acid derivative was achieved using a Ru(OAc)₂[(S)-H₈-BINAP] catalyst, yielding a key chiral intermediate for a non-peptide AVP V₂-agonist. nih.gov These methodologies highlight how the structural features of isoquinoline-acetic acid type molecules can be used to guide stereoselective transformations, which is crucial for the synthesis of enantiomerically pure compounds. elsevierpure.comyoutube.com

Development of Fluorescent Probes and Luminescent Materials

The isoquinoline moiety is an excellent chromophore due to its extended π-conjugated system. When incorporated into larger molecules, particularly those capable of chelating metal ions, it can give rise to materials with interesting photophysical properties, such as fluorescence and luminescence.

Researchers have developed isoquinoline-based luminescent probes by creating ligands that can sensitize the emission of lanthanide ions like Europium(III). A neutral Eu(III) complex incorporating a ligand derived from N-isoquinolyl-N,N',N'-trans-l,2-cyclohexylenediaminetriacetate (isoQC3A³⁻) has been synthesized and characterized. nih.gov In this system, the isoquinoline unit acts as an "antenna," absorbing light energy and transferring it to the Eu(III) ion, which then emits light at its characteristic wavelength (615 nm). This particular complex demonstrated the ability to act as a luminescent sensor for citrate (B86180), showing a detectable increase in luminescence intensity in the presence of citrate ions, even within a complex matrix containing other interfering species. nih.gov This application underscores the potential of this compound derivatives in the design of advanced chemosensors and luminescent materials for analytical and bio-imaging purposes.

常见问题

Q. What are the common synthetic routes for preparing 2-(Isoquinolin-3-YL)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves coupling isoquinoline derivatives with acetic acid precursors via nucleophilic substitution or condensation reactions. For example, describes a method for synthesizing structurally similar 2-(2-(2-aminoethoxy)ethoxy)acetic acid using stepwise alkylation and hydrolysis. Key steps include:

- Step 1 : Alkylation of isoquinoline-3-ylmethyl halides with ethyl glycolate under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Hydrolysis of the ester intermediate using aqueous HCl or NaOH to yield the acetic acid derivative.

Optimization focuses on controlling reaction temperature (60–80°C), solvent polarity, and catalyst selection to minimize by-products like unreacted halides or over-oxidized species . Purity is confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer :

- Purity Assessment : Titration with standardized NaOH (0.1 M) using phenolphthalein as an indicator (error margin <5%) .

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (acetic acid CH₂) and δ 7.5–9.0 ppm (isoquinoline aromatic protons) .

- Melting Point : Consistency with literature values (e.g., 180–182°C) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and isoquinoline ring vibrations at 1600 cm⁻¹ .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (70:30), retention time ~6.2 min. LOD = 0.1 µg/mL .

- UV-Vis Spectroscopy : Quantification at λ_max = 270 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in pH 7.4 buffer .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving the crystal structure of this compound derivatives?

- Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C to obtain prismatic crystals.

- Data Collection : Monochromatic Cu-Kα radiation (λ = 1.5418 Å), 0.5° ω-scans, and absorption correction (e.g., SADABS).

- Refinement : Anisotropic displacement parameters for non-H atoms; H-bonding networks (e.g., R₂²(8) motifs) analyzed via Mercury software. Typical R-factor <0.03 .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer : Common by-products (e.g., dimerized isoquinoline or ester intermediates) are minimized by:

Q. How do electronic effects of substituents on the isoquinoline ring influence the acidity of this compound?

- Methodological Answer : Substituents alter acidity via resonance/inductive effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。